![molecular formula C7H7NO2 B3346043 1H-Pyrrolizine-3,6(2H,5H)-dione CAS No. 113727-89-2](/img/structure/B3346043.png)
1H-Pyrrolizine-3,6(2H,5H)-dione
Overview
Description
1H-Pyrrolizine-3,6(2H,5H)-dione, also known as Succinimide, is a cyclic imide compound that has been used in various scientific research applications. It is widely used in the synthesis of organic compounds and as a starting material for the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolizine-3,6(2H,5H)-dione is not fully understood. However, it is known to act as a GABA receptor agonist, which leads to the inhibition of neurotransmission in the brain. It also has anticonvulsant and sedative properties, which make it useful in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
1H-Pyrrolizine-3,6(2H,5H)-dione has various biochemical and physiological effects. It has been shown to have anticonvulsant, sedative, and hypnotic properties. It also has anxiolytic effects, which make it useful in the treatment of anxiety disorders. In addition, it has been shown to have antipsychotic properties, which make it useful in the treatment of schizophrenia.
Advantages and Limitations for Lab Experiments
1H-Pyrrolizine-3,6(2H,5H)-dione has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and relatively inexpensive. It is also easy to handle and store. However, one of the limitations is that it has low solubility in water, which makes it difficult to dissolve in aqueous solutions. It is also sensitive to heat and light, which can lead to degradation.
Future Directions
There are several future directions for the use of 1H-Pyrrolizine-3,6(2H,5H)-dione in scientific research. One direction is the development of new synthetic methods for the production of 1H-Pyrrolizine-3,6(2H,5H)-dione and its derivatives. Another direction is the study of its mechanism of action and its potential use in the treatment of various neurological and psychiatric disorders. In addition, the development of new applications for 1H-Pyrrolizine-3,6(2H,5H)-dione in the fields of agrochemicals and fine chemicals is also an area of interest.
Conclusion:
1H-Pyrrolizine-3,6(2H,5H)-dione is a cyclic imide compound that has been widely used in various scientific research applications. It is used as a starting material for the synthesis of various organic compounds and pharmaceuticals. It has anticonvulsant, sedative, and anxiolytic properties, which make it useful in the treatment of various neurological and psychiatric disorders. Its advantages and limitations for lab experiments make it a useful compound for scientific research. The future directions for the use of 1H-Pyrrolizine-3,6(2H,5H)-dione in scientific research are numerous and promising.
Scientific Research Applications
1H-Pyrrolizine-3,6(2H,5H)-dione has been widely used in various scientific research applications. It is used as a starting material for the synthesis of various organic compounds such as pyrrolidines, piperidines, and azepanes. It is also used in the production of pharmaceuticals such as anticonvulsants, sedatives, and hypnotics. In addition, it is used in the synthesis of agrochemicals such as insecticides, herbicides, and fungicides.
properties
IUPAC Name |
6,7-dihydro-3H-pyrrolizine-2,5-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-6-3-5-1-2-7(10)8(5)4-6/h3H,1-2,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STLQRIMYIBADDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1=CC(=O)C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50552605 | |
Record name | 1H-Pyrrolizine-3,6(2H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50552605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolizine-3,6(2H,5H)-dione | |
CAS RN |
113727-89-2 | |
Record name | 1H-Pyrrolizine-3,6(2H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50552605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.